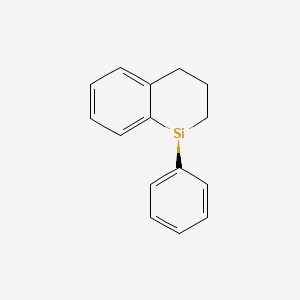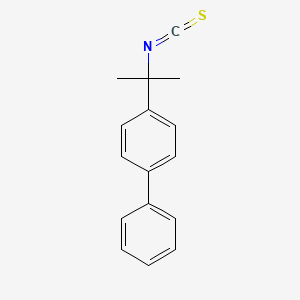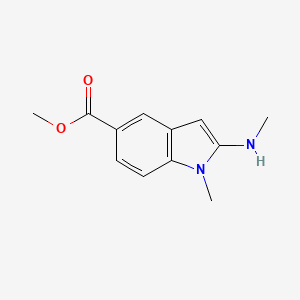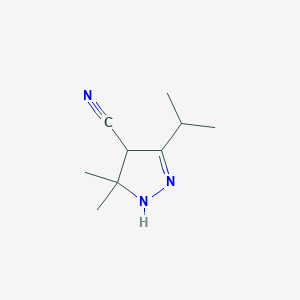
5,5-Dimethyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a dimethyl group, a propan-2-yl group, and a carbonitrile group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(propan-2-yl)-2,4-pentanedione with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Amino-pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A structurally similar compound with different substituents.
4,5-Dihydro-1H-pyrazole-4-carbonitrile: Lacks the dimethyl and propan-2-yl groups.
5-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile: Contains only one methyl group.
Uniqueness
5,5-Dimethyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Properties
CAS No. |
820245-92-9 |
|---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
5,5-dimethyl-3-propan-2-yl-1,4-dihydropyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H15N3/c1-6(2)8-7(5-10)9(3,4)12-11-8/h6-7,12H,1-4H3 |
InChI Key |
OXFARRKGXICJNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(C1C#N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


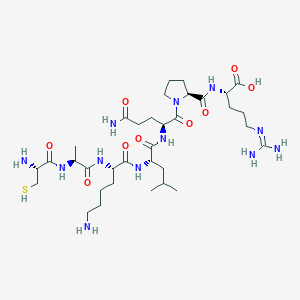
![[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12537062.png)
![N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12537074.png)
![2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12537086.png)


-](/img/structure/B12537098.png)
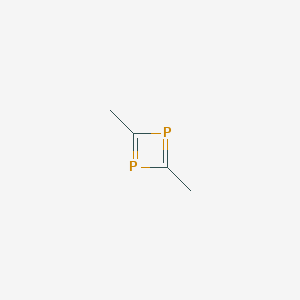

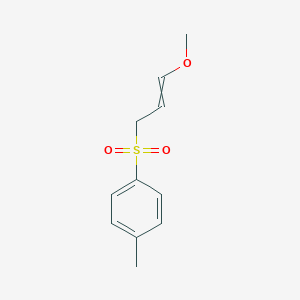
![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537125.png)
